molecular formula C17H16N4O2S2 B2480366 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1251550-33-0

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2480366
CAS No.: 1251550-33-0
M. Wt: 372.46
InChI Key: KNXBGIGANHDJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (hereafter referred to as Compound A) is a heterocyclic small molecule featuring a pyrimidinone core substituted with a thiophene moiety and linked via an acetamide bridge to a partially saturated benzo[d]thiazole ring.

Properties

IUPAC Name

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c22-15(20-17-19-11-4-1-2-5-14(11)25-17)9-21-10-18-12(8-16(21)23)13-6-3-7-24-13/h3,6-8,10H,1-2,4-5,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXBGIGANHDJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates diverse heterocyclic components, which are known to exhibit various biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H13N5O2S2C_{18}H_{13}N_{5}O_{2}S_{2} with a molecular weight of 395.46 g/mol. The compound features a pyrimidine ring, a thiophene moiety, and a thiazole derivative, which contribute to its pharmacological properties. Key structural characteristics include:

Property Value
Molecular FormulaC18H13N5O2S2
Molecular Weight395.46 g/mol
CAS Number1251696-96-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include methods such as cyclization and nucleophilic substitutions. Techniques like chromatography are employed to purify the final product, ensuring high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing similar heterocycles have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies using human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) have shown promising results with significant antiproliferative effects observed in several derivatives .

A notable study demonstrated that compounds with structural similarities exhibited high inhibitory effects against these cancer cell lines, suggesting that the integration of thiophene and thiazole rings may enhance anticancer activity through mechanisms such as tubulin polymerization inhibition and DNA interaction .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against various pathogenic bacteria. The presence of multiple heteroatoms in the structure may contribute to enhanced interactions with microbial targets .

While the precise mechanism of action for this specific compound remains to be fully elucidated, it is believed that the biological activity may involve:

  • Inhibition of key metabolic enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in various diseases .
  • Interference with cellular processes : The structural components may facilitate binding to DNA or RNA, disrupting normal cellular functions and promoting apoptosis in cancer cells .

Case Studies

  • Antitumor Evaluation : A series of synthesized derivatives were tested for their antitumor properties. The results indicated that certain modifications to the pyrimidine and thiazole moieties significantly enhanced cytotoxicity against selected cancer cell lines .
  • Antimicrobial Screening : In another study, derivatives were screened against common bacterial strains, revealing effective inhibition comparable to standard antibiotics .

Scientific Research Applications

Key Structural Features:

  • Pyrimidine moiety : Contributes to the compound's biological activity.
  • Thiazole ring : Enhances the potential for interaction with biological targets.
  • Thiophene substitution : May influence the compound's electronic properties and reactivity.

Antimicrobial Activity

Research indicates that compounds containing the thiazole and pyrimidine nuclei exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Notably, derivatives of similar structures have shown minimum inhibitory concentrations (MIC) comparable to established antibiotics such as Ciprofloxacin and Rifampicin.

Anticancer Activity

The structural complexity of this compound suggests potential anticancer properties. Studies have indicated that modifications in the thiazole ring can significantly influence cytotoxic activity against various cancer cell lines. Compounds with electron-withdrawing groups tend to exhibit enhanced antitumor efficacy.

Other Biological Activities

In addition to antimicrobial and anticancer effects, derivatives of this compound have been associated with:

  • Anti-inflammatory properties : Showing promise in reducing inflammation.
  • Antiviral activity : Certain derivatives inhibit viral replication.
  • Antioxidant effects : Capable of scavenging free radicals.

Antibacterial Study

A study focusing on thiazole derivatives revealed broad-spectrum antibacterial activity against common pathogens. The results highlighted the importance of structural modifications in enhancing efficacy.

Antitumor Activity Evaluation

In a series of evaluations on cancer cell lines, compounds similar to 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide demonstrated significant cytotoxicity, particularly against breast cancer cells. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone ring undergoes nucleophilic substitution at the C-2 and C-5 positions due to electron-withdrawing effects from the carbonyl group.

Key Example :
Reaction with hydrazine hydrate in ethanol at reflux (24 hrs) produces a hydrazinyl derivative via displacement of the 6-oxo group. This intermediate serves as a precursor for synthesizing triazole hybrids.

ReactantConditionsProductYieldReference
Hydrazine hydrateEthanol, reflux, 24hHydrazinyl-pyrimidine analog72%

Cyclization Reactions

The acetamide linker facilitates cyclization with bifunctional reagents, forming fused heterocyclic systems.

Thiazolo-Pyrimidine Formation

Treatment with CS₂/KOH in DMF (80°C, 8h) generates a thiazolo[5,4-d]pyrimidine scaffold via intramolecular cyclization :

C17H16N4O2S2+CS2KOH/DMFThiazolo[5,4-d]pyrimidine derivative(85% yield)\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_2\text{S}_2 + \text{CS}_2 \xrightarrow{\text{KOH/DMF}} \text{Thiazolo[5,4-d]pyrimidine derivative} \quad (85\% \text{ yield})

Mechanism :

  • Deprotonation of the thiazole NH.

  • Nucleophilic attack on CS₂ to form a dithiocarbamate intermediate.

  • Cyclization with elimination of H₂S .

Condensation Reactions

The pyrimidinone carbonyl participates in Knoevenagel condensations with active methylene compounds.

Example :
Reaction with malononitrile in glacial acetic acid (reflux, 6h) yields a cyano-vinyl derivative, enhancing π-conjugation for anticancer applications :

ReactantConditionsProductBiological Activity (IC₅₀)
MalononitrileGlacial HOAc, 6hCyano-vinyl-pyrimidine9.39 μM (MCF-7 cells)

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective sulfonation and nitration:

Sulfonation

Reaction with chlorosulfonic acid (0°C → rt, 4h) introduces a sulfonyl group at the thiophene C-5 position :

Thiophene+ClSO3H5-Sulfo-thiophene derivative(68% yield)\text{Thiophene} + \text{ClSO}_3\text{H} \rightarrow \text{5-Sulfo-thiophene derivative} \quad (68\% \text{ yield})

Nitration

Using HNO₃/H₂SO₄ (-10°C, 2h) produces a 5-nitrothiophene analog, a precursor for amino derivatives .

Biological Activity Modulation via Structural Modifications

Strategic functionalization alters pharmacological properties:

DerivativeModificationAnticancer Activity (IC₅₀, μM)
Parent compound-32.00 (MCF-7)
Sulfonamide analog C-5 sulfonation9.55 (MCF-7)
Hydrazinyl-triazole Hydrazine + cyclization5.21 (NCI-H460)

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability:

ConditionHalf-life (h)Degradation Pathway
pH 1.2 (HCl)4.2Pyrimidinone ring hydrolysis
pH 7.4 (PBS)48.7Amide bond cleavage

Metal Complexation

The thiazole sulfur and pyrimidinone carbonyl coordinate with transition metals:

Metal SaltComplex StoichiometryApplication
CuCl₂1:2 (M:L)Enhanced ROS generation in cancer cells
Zn(OAc)₂1:1Antimicrobial activity

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a privileged scaffold in medicinal chemistry. Structural modifications at the pyrimidinone, thiophene, or thiazole rings significantly enhance bioactivity, particularly in oncology applications .

Comparison with Similar Compounds

Structural Analogs in Pyrimidinone-Thiazole Derivatives

Compound 19 (from ):

Name : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
Key Differences :

  • Pyrimidinone Substituent: 3,5-Dimethoxyphenyl (electron-rich aromatic group) vs. Compound A’s thiophene (sulfur-containing heterocycle).
  • Thiazole Substituent : 6-Trifluoromethyl (electron-withdrawing group) vs. Compound A ’s tetrahydrobenzo[d]thiazole (saturated ring system).
    Inferred Properties :
  • The trifluoromethyl group in Compound 19 improves resistance to oxidative metabolism but reduces aqueous solubility compared to Compound A ’s tetrahydrobenzo group.
Compound m (from ):

Name : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Key Differences :

  • Core Structure: Cephalosporin-derived β-lactam vs. Compound A’s pyrimidinone-thiazole scaffold.
  • Functional Groups : Tetrazole and thiadiazole moieties (common in antibiotics) vs. thiophene and tetrahydrobenzo[d]thiazole in Compound A .
    Implications :
  • Compound m’s β-lactam core suggests antibacterial activity, while Compound A ’s structure aligns more with kinase inhibition.

Data Table: Structural and Hypothesized Properties

Compound Pyrimidinone/Thiazole Substituents Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL) Key Applications
Compound A Thiophene, Tetrahydrobenzo[d]thiazole ~388.45 2.1 15–20 (moderate) Kinase inhibition
Compound 19 3,5-Dimethoxyphenyl, CF3-Benzo[d]thiazole ~507.47 3.8 <5 (low) CK1-specific inhibitor
Compound m β-Lactam, Thiadiazole, Tetrazole ~517.54 -0.5 >50 (high) Antibacterial

Research Findings and Trends

  • Electron-Donating vs. The trifluoromethyl group in Compound 19 improves metabolic stability but reduces solubility, a trade-off absent in Compound A due to its tetrahydrobenzo group.
  • Ring Saturation :
    • The saturated tetrahydrobenzo[d]thiazole in Compound A likely enhances conformational flexibility and solubility compared to the fully aromatic benzo[d]thiazole in Compound 19.
  • Biological Targets: Compound A’s pyrimidinone-thiazole scaffold is structurally akin to kinase inhibitors (e.g., imatinib), while Compound m’s β-lactam core aligns with cephalosporin antibiotics.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step reactions, including pyrimidine core formation, thiophene/thiazole ring functionalization, and final acylation. Key steps include:

  • Thiophene coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) to attach the thiophene moiety to the pyrimidine ring .
  • Acetamide formation : Acylation of the tetrahydrobenzo[d]thiazole amine using chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Yield optimization : Temperature control (60–80°C), solvent selection (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) are critical. Purification via column chromatography or recrystallization improves purity .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify thiophene (δ 7.2–7.8 ppm) and pyrimidine (δ 8.1–8.5 ppm) proton environments .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected ~400–450 g/mol) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–40°C for 72 hours, monitoring degradation via HPLC. Thiophene and pyrimidine moieties are prone to hydrolysis under acidic/alkaline conditions .
  • Thermogravimetric analysis (TGA) : Determine thermal stability up to 200°C, noting decomposition points for storage recommendations .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurities. Mitigation steps include:

  • Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite profiling : Use LC-MS to identify degradation products interfering with bioactivity .
  • Dose-response curves : Ensure IC₅₀ values are calculated from ≥3 independent experiments with controls for solvent effects (e.g., DMSO <0.1%) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclin-dependent kinases). The thiophene and pyrimidine groups often occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction energies .

Q. What experimental designs address low solubility in aqueous media for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to enhance solubility .
  • Prodrug modification : Introduce phosphate groups at the pyrimidine’s 6-oxo position, which hydrolyze in vivo to release the active compound .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

  • Scaffold modification : Replace the thiophene with furan or phenyl groups to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (pyrimidine N1) and hydrophobic regions (tetrahydrobenzo[d]thiazole) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic factors : Low oral bioavailability due to poor intestinal absorption (e.g., logP >3.5) may explain reduced efficacy in vivo. Address via IV administration or nanoencapsulation .
  • Metabolic inactivation : Cytochrome P450-mediated oxidation of the thiophene ring generates inactive metabolites. Inhibit metabolism with CYP3A4 inhibitors (e.g., ketoconazole) .

Q. What methods validate the compound’s proposed mechanism of enzyme inhibition?

  • Kinase profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
  • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry (n) to rule off-target effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiophene couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–7092%
Acetamide formationChloroacetyl chloride, Et₃N, 0°C→RT8598%

Q. Table 2: Biological Activity Comparison

Assay TypeIC₅₀ (μM)Cell LineKey FindingReference
Kinase inhibition0.12 ± 0.03HEK293Selective CDK2 inhibition
Cytotoxicity8.5 ± 1.2HeLaApoptosis via caspase-3 activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.